What are the physical properties of 2,4,6-trimethylpyridine
What are the physical properties of 2,4,6-trimethylpyridine
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
2,4,6-Trimethylpyridine, systematically known as 2,4,6-collidine, is a heterocyclic aromatic organic compound with significant applications in chemical synthesis, drug development, and materials science. Its utility as a sterically hindered non-nucleophilic base, a solvent, and a catalyst is fundamentally governed by its distinct physical properties. This guide provides a comprehensive examination of these properties, offering researchers, scientists, and drug development professionals a detailed resource. The document delineates the compound's core physical characteristics, solubility and partitioning behavior, thermodynamic data, and spectroscopic signature. Furthermore, it outlines the principles of experimental determination for key properties and provides essential safety and handling protocols, ensuring a holistic understanding for practical application.
Molecular and Chemical Identity
2,4,6-Trimethylpyridine consists of a pyridine ring substituted at the 2, 4, and 6 positions with methyl groups.[1] This substitution pattern, particularly the methyl groups flanking the nitrogen atom, results in significant steric hindrance, which is the primary cause of its characteristically weak nucleophilicity but retained basicity. This unique electronic and steric profile is central to its chemical behavior and applications.
Figure 1: Molecular Structure of 2,4,6-Trimethylpyridine.
A summary of its chemical identifiers is presented below for unambiguous referencing.
| Identifier | Value | Source(s) |
| IUPAC Name | 2,4,6-trimethylpyridine | [2] |
| Common Synonyms | 2,4,6-Collidine, sym-Collidine, γ-Collidine | [3][4][5][6][7] |
| CAS Number | 108-75-8 | [3][4][6][8] |
| Molecular Formula | C₈H₁₁N | [3][4][6][9] |
| Molecular Weight | 121.18 g/mol | [1][2][3][4][5][10] |
| InChI Key | BWZVCCNYKMEVEX-UHFFFAOYSA-N | [3][6] |
Core Physical Properties
2,4,6-Trimethylpyridine is a clear, colorless to pale yellow liquid at standard temperature and pressure, exhibiting a characteristic aromatic or pyridine-like odor.[2][4][5][10] These fundamental properties are critical for its identification, handling, and purification.
| Property | Value | Conditions | Source(s) |
| Appearance | Clear, colorless to yellow liquid | 20-25 °C | [2][4][10] |
| Odor | Aromatic, pyridine-like, unpleasant | - | [2][5][10] |
| Melting Point | -43 °C to -46 °C (-45.4 °F to -50.8 °F) | 1 atm | [1][2][3][5][10] |
| Boiling Point | 170.4 °C to 172 °C (338.7 °F to 341.6 °F) | 1 atm | [1][2][3][4][11][12] |
| Density | 0.913 - 0.917 g/cm³ | 20 - 25 °C | [2][4][10][13][14] |
| Refractive Index (n_D) | 1.4959 - 1.500 | 20 - 25 °C | [1][3][5][8][12] |
The relatively high boiling point is consistent with its molecular weight and polar nature. This property is central to its purification by fractional distillation, a standard laboratory procedure. The low melting point ensures it remains in a liquid state over a wide range of temperatures, enhancing its utility as a solvent in diverse reaction conditions.
Solubility and Partitioning Behavior
The solubility profile of a compound is paramount in drug development for formulation and in chemical synthesis for reaction medium selection.
Solubility:
-
In Water: 2,4,6-Trimethylpyridine is sparingly soluble in water.[10] Its solubility exhibits an inverse relationship with temperature, being more soluble in cold water (20.8 g/100 mL at 6°C) than in hot water (3.5 g/100 mL at 20°C).[5] This unusual behavior is a hallmark of some amine compounds.
-
In Organic Solvents: It is miscible with a wide range of common organic solvents, including ethanol, ether, chloroform, benzene, and toluene.[2][5][10] This broad miscibility makes it a versatile solvent and reagent.
Acidity and Partition Coefficient:
-
pKa: The pKa of its conjugate acid is approximately 7.4.[1][8][10][11] This value indicates that it is a weak base. In environments with a pH below its pKa, it will exist predominantly in its protonated, cationic form, which significantly increases its aqueous solubility.[2][11] This pH-dependent behavior is critical for extraction and purification protocols.
-
Octanol-Water Partition Coefficient (LogP): The LogP value is reported to be approximately 1.9.[2][3][11] This value suggests a moderate lipophilicity, indicating that the neutral form of the molecule will preferentially partition into organic phases or lipid membranes over an aqueous phase. This is a key parameter in medicinal chemistry for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
Thermodynamic and Safety-Related Properties
Understanding the thermodynamic and safety parameters of 2,4,6-trimethylpyridine is essential for safe handling, process design, and regulatory compliance.
| Property | Value | Conditions | Source(s) |
| Vapor Pressure | 2 - 4 hPa | 20 °C | [1][14][15] |
| Flash Point | 55 °C to 58 °C (131 °F to 136.4 °F) | Closed Cup | [2][5][10][12][13] |
| Henry's Law Constant | 8.8 x 10⁻⁶ atm·m³/mol | Estimated | [2][11] |
| Dielectric Constant | 6.6 - 12.02 | 22 °C | [3][5] |
The vapor pressure indicates a moderate volatility. The flash point classifies it as a flammable liquid, necessitating precautions against ignition sources during storage and handling.[16][17]
Spectroscopic Profile
The structural features of 2,4,6-trimethylpyridine give rise to a distinct spectroscopic signature, which is invaluable for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is simple and characteristic. It typically shows a singlet for the two equivalent aromatic protons on the pyridine ring, a singlet for the six equivalent protons of the methyl groups at the 2- and 6-positions, and a singlet for the three protons of the methyl group at the 4-position.[2][18]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the non-equivalent carbons of the pyridine ring and the methyl groups.[2]
-
IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations within the pyridine ring.[6]
-
UV-Vis Spectroscopy: In the ultraviolet-visible spectrum, it displays absorption maxima characteristic of substituted pyridine systems.[6]
-
Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight (121.18 g/mol ).[6][7]
Authoritative spectral data can be found in databases such as the NIST WebBook and SpectraBase.[6][7]
Principles of Experimental Property Determination
The accurate determination of physical properties relies on standardized experimental protocols. The causality behind these methods is rooted in fundamental physical principles.
Workflow for Boiling Point Determination (Atmospheric Distillation)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A standard method for its determination is simple distillation.
Figure 2: Workflow for Boiling Point Determination.
Causality: Heating increases the kinetic energy of the molecules until the vapor pressure of the 2,4,6-trimethylpyridine equals the atmospheric pressure. At this equilibrium point, sustained boiling occurs. The thermometer, placed at the vapor path, measures the temperature of this vapor, which corresponds to the boiling point. The condenser then cools the vapor back into a liquid for collection.
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with 2,4,6-trimethylpyridine.
Hazard Profile:
-
Toxicity: Toxic in contact with skin and harmful if swallowed or inhaled.[16][19]
-
Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[19]
Safe Handling Workflow:
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